Lobetyol

Prostate cancer Cytotoxicity Polyacetylene

Lobetyol (CAS 136171-87-4) is a C14-polyacetylene aglycone isolated primarily from Codonopsis pilosula (Dangshen), Lobelia chinensis, and related Campanulaceae species. As the non-glycosylated parent scaffold of lobetyolin and lobetyolinin , lobetyol possesses an alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , distinguishing it from its glycoside derivatives.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B12338693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobetyol
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC(C(C=CCCCO)O)O
InChIInChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3/b3-2+,11-8+
InChIKeyRKOQCMNXJZJWBU-FWTOVJONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lobetyol Procurement Guide: C14-Polyacetylene Aglycone for Cancer Research and Click Chemistry Applications


Lobetyol (CAS 136171-87-4) is a C14-polyacetylene aglycone isolated primarily from Codonopsis pilosula (Dangshen), Lobelia chinensis, and related Campanulaceae species [1]. As the non-glycosylated parent scaffold of lobetyolin and lobetyolinin [2], lobetyol possesses an alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [3], distinguishing it from its glycoside derivatives. The compound exhibits apoptosis-inducing and cell cycle arrest activity in gastric cancer MKN45 cells, with demonstrated in vivo tumor growth suppression in xenograft models [4].

Why Lobetyol Cannot Be Substituted with Lobetyolin or Other Codonopsis Polyacetylenes


Lobetyol, lobetyolin, and lobetyolinin share a common C14-polyacetylene scaffold but exhibit distinct glycosylation states: lobetyol is the aglycone, while lobetyolin is mono-glucosylated and lobetyolinin is bis-glucosylated [1]. This structural difference drives divergent metabolic fate and biological potency. Lobetyol generates 47 metabolites via CYP-mediated pathways [2], substantially more than lobetyolin (30) and lobetyolinin (34), reflecting its distinct susceptibility to phase I and II biotransformation [2]. Conversely, in PC-3 prostate cancer cells, lobetyol exhibits an IC50 of 12.7 μM versus 5.7 μM for lobetyolin [1], demonstrating that glycosylation alters antiproliferative potency by approximately 2.2-fold. These differences render the compounds non-interchangeable for applications requiring specific metabolic stability profiles, target engagement characteristics, or click chemistry functionality absent in the glycosylated analogs.

Lobetyol: Quantified Differential Performance Data Versus Lobetyolin and In-Class Comparators


Antiproliferative Potency Comparison: Lobetyol vs. Lobetyolin in PC-3 Prostate Cancer Cells

In PC-3 prostate cancer cells, lobetyol exhibits an IC50 value of 12.7 μM, whereas its mono-glucosylated analog lobetyolin demonstrates approximately 2.2-fold greater potency with an IC50 of 5.7 μM [1]. The related compound isolobetyol shows a comparable IC50 of 12.3 μM in the same assay [1]. This potency differential establishes that lobetyol, while active, is the less potent antiproliferative agent among the three polyacetylenes in this cell line.

Prostate cancer Cytotoxicity Polyacetylene

Metabolic Complexity Comparison: Lobetyol Generates 47 Metabolites vs. 30-34 for Glycosylated Analogs

In vitro and in vivo metabolic pathway analysis revealed that lobetyol generates a total of 47 metabolites, substantially exceeding the 30 metabolites identified for lobetyolin and 34 metabolites for lobetyolinin [1]. These metabolites arise through extensive oxidation, glucuronidation, and glutathione conjugation pathways [1]. Lobetyol demonstrated good metabolic stability in liver microsomes from both rats and humans [1].

Drug metabolism Pharmacokinetics Polyacetylene

CYP Enzyme Metabolism Profile: Lobetyol CYP Isozyme Specificity Data

Recombinant human CYP enzyme and chemical inhibition experiments identified CYP2C19, CYP1A1, CYP2C9, and CYP1A2 as the major isozymes mediating lobetyol metabolism [1]. This specific CYP profile differs from the glycosylated analogs, which undergo distinct metabolic processing involving glucosidase-mediated deglycosylation before CYP-mediated oxidation [1].

CYP450 Drug-drug interaction Metabolism

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Suppression in MKN45 Gastric Cancer Xenograft Model

In BALB/c nude mice bearing MKN45 gastric cancer xenografts, lobetyol administered at 2, 5, and 10 mg/kg once every three days produced dose-dependent tumor growth suppression [1]. At 10 mg/kg, lobetyol significantly reduced Ki67 protein levels in tumor tissue and increased cleaved-caspase-3 positive cells, confirming in vivo induction of apoptosis and cell cycle arrest [1]. Comparative in vivo data for lobetyolin in the same model are not available.

Gastric cancer Xenograft In vivo efficacy

Lobetyol Procurement Scenarios: When to Select Lobetyol Over Lobetyolin and Other Polyacetylenes


Click Chemistry and Bioconjugation Applications

Lobetyol contains a terminal alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation, fluorescent labeling, or probe synthesis [1]. The glycosylated analogs lobetyolin and lobetyolinin lack this reactive alkyne functionality due to glucose substitution at the C-1 hydroxyl position [2], rendering lobetyol the sole click-chemistry-compatible polyacetylene scaffold among the Codonopsis-derived family.

Polyacetylene Metabolism and Biotransformation Studies

Lobetyol generates 47 metabolites through oxidation, glucuronidation, and glutathione conjugation pathways—57% more than lobetyolin (30) and 38% more than lobetyolinin (34) [3]. Its direct metabolism by CYP2C19, CYP1A1, CYP2C9, and CYP1A2 without requiring prior deglycosylation [3] makes lobetyol the preferred substrate for investigating phase I and phase II polyacetylene biotransformation mechanisms in liver microsome or hepatocyte assays.

In Vivo Gastric Cancer Preclinical Studies

Lobetyol is the only Codonopsis polyacetylene with published in vivo gastric cancer xenograft efficacy data, demonstrating dose-dependent tumor suppression at 2-10 mg/kg (q3d) with confirmed reductions in Ki67 proliferation marker and increased cleaved-caspase-3 apoptosis marker [4]. Investigators requiring in vivo gastric cancer model validation should prioritize lobetyol procurement over lobetyolin, for which comparable in vivo gastric cancer data are currently absent.

Quality Control Marker Development for Codonopsis Radix

Lobetyol serves as one of three validated marker compounds (along with lobetyolin and tangshenoside I) for HPLC-UV quality assessment of Codonopsis pilosula [5]. The method has been validated for linearity, accuracy, precision, LOD, LOQ, recovery, repeatability, robustness, and stability, with successful quantification in 38 commercial samples [5]. Analytical laboratories developing Codonopsis Radix quality control protocols should include lobetyol reference standard procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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